![molecular formula C10H8ClN3O B2359044 4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 338777-75-6](/img/structure/B2359044.png)
4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one, commonly referred to as 4-Chloroanilinopyridazone (4-CAP), is a synthetic compound with a variety of applications in scientific research. It is a small molecule that has been used in a range of studies, including those in the fields of drug discovery, biochemistry, and pharmacology. 4-CAP is a white crystalline solid that is soluble in water, ethanol, and methanol. It has a melting point of approximately 167°C and is relatively stable in aqueous solutions.
Aplicaciones Científicas De Investigación
Synthesis and Structure Analysis :
- Holzer et al. (2003) investigated the synthesis of spiro-fused (C2)-azirino-(C4)-pyrazolones, involving reactions that lead to compounds like 4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one. Their study includes spectroscopic studies and X-ray structure analysis, elucidating the structure of these compounds (Holzer et al., 2003).
Chemical Properties and Reactivity :
- Rockley and Summers (1981) synthesized 5-Methyl-4-[(arylamino)methylene]-2,4-dihydro-3H-pyrazol-3-ones, similar to the compound of interest. They explored the tautomeric forms of these compounds and their intramolecular hydrogen bonding (Rockley & Summers, 1981).
Potential Applications in Green Chemistry :
- Mosaddegh et al. (2010) discussed the environmentally friendly synthesis of pyrazolone derivatives using cellulose sulfuric acid. This study highlights the significance of eco-friendly methods in synthesizing compounds like 4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one (Mosaddegh et al., 2010).
Computational Studies and Pharmaceutical Potential :
- Thomas et al. (2018) conducted a comprehensive study on pyrazole derivatives, including computational evaluations of their reactivity and pharmaceutical potential. They used various computational techniques to understand the properties of these compounds (Thomas et al., 2018).
Propiedades
IUPAC Name |
4-[(3-chlorophenyl)iminomethyl]-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-8-2-1-3-9(4-8)12-5-7-6-13-14-10(7)15/h1-6H,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLIPWMCAVULII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=CC2=CNNC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2358963.png)
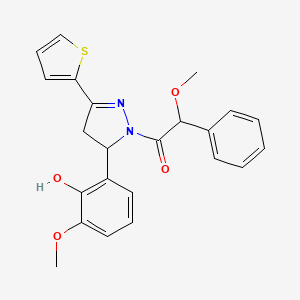
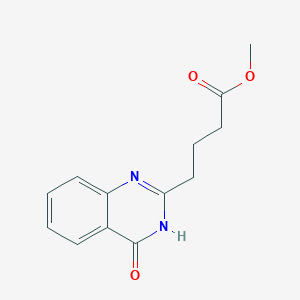
![4-[4-(5-Carbamoylpyridin-2-yl)piperazine-1-carbonyl]benzenesulfonyl fluoride](/img/structure/B2358970.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide](/img/structure/B2358971.png)

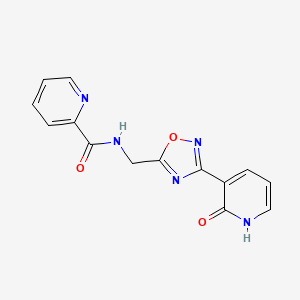
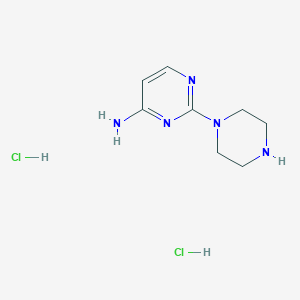

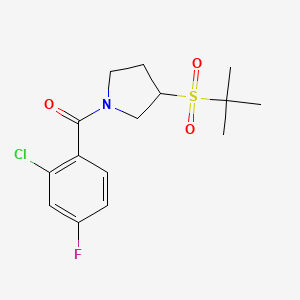

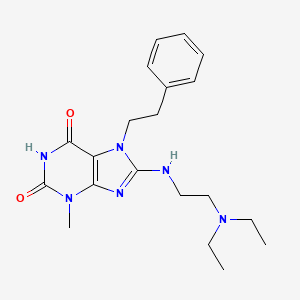
![4-{2-[(2-Chlorophenyl)methyl]pyrrolidine-1-carbonyl}-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2358983.png)